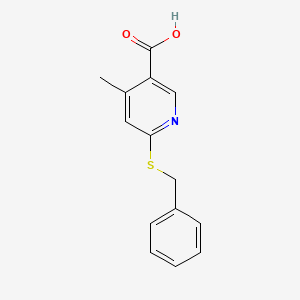

6-(Benzylthio)-4-methylnicotinic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H13NO2S |

|---|---|

Molecular Weight |

259.33 g/mol |

IUPAC Name |

6-benzylsulfanyl-4-methylpyridine-3-carboxylic acid |

InChI |

InChI=1S/C14H13NO2S/c1-10-7-13(15-8-12(10)14(16)17)18-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,16,17) |

InChI Key |

WZNYURJOLPTEAV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1C(=O)O)SCC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 6 Benzylthio 4 Methylnicotinic Acid and Analogous Structures

Strategies for Introducing Thioether Moieties onto Nicotinic Acid Scaffolds

The creation of a thioether linkage, specifically a benzylthio group, to a 4-methylnicotinic acid backbone is a critical step that can be achieved through several synthetic approaches.

Nucleophilic Aromatic Substitution (SNAr) Approaches, including Green Synthetic Methodologies

Nucleophilic aromatic substitution (SNAr) is a primary mechanism for introducing nucleophiles onto an aromatic ring by displacing a suitable leaving group, such as a halide. wikipedia.org For this reaction to proceed, the aromatic ring typically needs to be activated by electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.org In the context of nicotinic acid, the pyridine (B92270) ring's inherent electron deficiency facilitates such reactions.

The SNAr reaction between heteroaryl halides (like a halogenated 4-methylnicotinic acid derivative) and thiols can proceed smoothly, often in a polar aprotic solvent like dimethylacetamide (DMAc) with a base such as potassium carbonate (K₂CO₃). nih.govbohrium.com For many electron-deficient heteroarenes, the reaction occurs without needing additional activating groups. nih.govbohrium.com

Recent efforts in green chemistry aim to replace hazardous solvents traditionally used in SNAr reactions. acsgcipr.org Various techniques have been developed to create pyridine derivatives using greener methods, such as one-pot reactions, environmentally friendly solvents, and microwave-assisted synthesis. nih.govresearcher.life The choice of solvent is crucial, with a preference for options that minimize safety and environmental impacts. acsgcipr.org

Table 1: Comparison of Solvents for SNAr Reactions

| Solvent Class | Examples | Green Chemistry Considerations |

|---|---|---|

| Traditional Dipolar Aprotic | DMF, DMAc, NMP, DMSO | Often effective but can have toxicity concerns. |

Alkylation Reactions Utilizing Benzyl (B1604629) Halides and Thiol Precursors

Alkylation of a thiol precursor is a direct and widely used method for forming thioethers. acsgcipr.org This strategy involves the reaction of a thiol-containing nicotinic acid derivative with a benzyl halide (e.g., benzyl chloride or benzyl bromide).

The synthesis generally proceeds via an Sₙ2 mechanism, where the thiolate anion, generated in situ by a base, acts as a nucleophile and attacks the electrophilic carbon of the benzyl halide, displacing the halide ion. acsgcipr.org

Green chemistry principles have been applied to this reaction as well. For instance, the S-alkylation of thiols can be carried out efficiently in water using bases like potassium carbonate or in the presence of a phase-transfer catalyst like tetra-n-butyl ammonium (B1175870) hydroxide (B78521) (TBAOH). jmaterenvironsci.com A similar strategy has been used for the synthesis of 6-methyl-2-(benzylthio)pyrimidin-4(3H)-one from 2-thiouracil (B1096) and benzyl chloride using potassium carbonate as a mild base under green conditions. asianpubs.org

Table 2: Key Components in Thiol Alkylation for Thioether Synthesis

| Component | Role | Examples |

|---|---|---|

| Thiol Precursor | Nucleophile source | 6-mercapto-4-methylnicotinic acid |

| Alkylating Agent | Electrophile source | Benzyl chloride, Benzyl bromide |

| Base | Deprotonates thiol to form thiolate | Potassium carbonate (K₂CO₃), Triethylamine (Et₃N), Sodium hydroxide (NaOH) |

Modified Synthetic Pathways for Thioether-Containing Heterocycles (e.g., 1,2,4-Oxadiazoles)

The synthesis of thioether-containing heterocycles, such as 1,2,4-oxadiazoles and 1,3,4-oxadiazoles, often involves multi-step pathways where the thioether moiety is introduced at a convenient stage. researchgate.netnih.gov These heterocycles are recognized for their diverse biological activities. researchgate.netnih.gov

One common method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles involves the reaction of amidoximes with acylating agents. researchgate.net Another approach is the 1,3-dipolar cycloaddition of nitrile oxides with nitriles. researchgate.netorganic-chemistry.org To incorporate a thioether, a precursor containing the sulfur atom can be used, or the thioether can be added to the heterocyclic core after its formation. For example, a new series of thioethers containing a 1,2,4-oxadiazole (B8745197) ring were synthesized through a modified Riemschneider reaction, starting from 3-aryl-5-chloromethyl-1,2,4-oxadiazole compounds. researchgate.net

Synthetic Routes for 4-Methylnicotinic Acid Precursors

The synthesis of the target compound relies on the availability of 4-methylnicotinic acid or its derivatives. This precursor can be prepared through various methods, including building the pyridine ring from acyclic precursors or functionalizing an existing pyridine ring.

Ring Synthesis and Chemical Transformation Approaches for Pyridine Ring Formation

The pyridine ring is a fundamental scaffold in many natural products and pharmaceuticals. nih.govnih.gov Its synthesis can be achieved through several established methods. Classical condensation strategies and modern de novo methods are both employed for its construction. nih.gov

One versatile approach is the use of cycloaddition reactions. For instance, a [4+2] cycloaddition, or Diels-Alder reaction, can form the six-membered pyridine ring. nih.gov The reaction of 1,4-oxazinone precursors with alkynes represents a merged cycloaddition/cycloreversion process that yields highly substituted pyridines. nih.gov Other methods include reactions involving α,β-unsaturated 1,5-dicarbonyl compounds, which serve as effective precursors to pyridines with diverse substitution patterns. organic-chemistry.org

Efficient Preparation and Functionalization of 4-Methylnicotinic Acid Intermediates

4-Methylnicotinic acid (CAS 3222-50-2) is a derivative of nicotinic acid with a methyl group at the 4-position of the pyridine ring. cymitquimica.com It serves as a key intermediate for various chemical syntheses. rsc.orgacs.org

An industrial process for preparing 6-methyl-nicotinic acid esters involves the oxidation of 2-methyl-5-ethylpyridine with nitric acid in the presence of sulfuric acid. google.com Although this produces the 6-methyl isomer, similar oxidation strategies on appropriately substituted pyridine precursors could yield the 4-methyl isomer. The oxidation of nicotine (B1678760) itself is a known route to nicotinic acid. jetir.org

Functionalization of pre-existing pyridine rings is another common strategy. For example, introducing a methyl group onto a nicotinic acid derivative can be achieved through various organic reactions, though this can sometimes be challenging due to the need for specific regioselectivity. organic-chemistry.org

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| 6-(Benzylthio)-4-methylnicotinic acid |

| 4-Methylnicotinic acid |

| Nicotinic acid |

| Benzyl chloride |

| Benzyl bromide |

| Potassium carbonate |

| Dimethylacetamide (DMAc) |

| Tetra-n-butyl ammonium hydroxide (TBAOH) |

| 2-Thiouracil |

| 6-Methyl-2-(benzylthio)pyrimidin-4(3H)-one |

| 1,2,4-Oxadiazole |

| 1,3,4-Oxadiazole |

| 3-Aryl-5-chloromethyl-1,2,4-oxadiazole |

| 2-Methyl-5-ethylpyridine |

| Nitric acid |

| Sulfuric acid |

| 6-Methyl-nicotinic acid ester |

Convergent and Stepwise Synthetic Strategies for Complex Nicotinic Acid Derivatives

The architectural complexity of many nicotinic acid derivatives necessitates sophisticated synthetic planning. The two primary strategies employed are stepwise (or linear) synthesis and convergent synthesis.

The following table summarizes examples of these strategies for constructing nicotinic acid derivatives.

| Strategy Type | Description | Example Reaction | Product Class |

| Stepwise | Sequential, linear modification of a starting material. | Nicotinic acid → Nicotinoyl chloride → Hydrazide → Schiff Base → Cyclization. researchgate.net | Thiazolidinone derivatives of nicotinic acid. |

| Convergent | Independent synthesis of fragments followed by coupling. | Multicomponent condensation of a ketone enamine and a 4-methylideneisoxazol-5-one. researchgate.net | Fully substituted nicotinates. |

| Convergent | One-pot reaction of three or more starting materials. | Multicomponent synthesis involving β-enaminodicarbonyl compounds and CH-acids. bohrium.com | 2-Alkylsulfanyl-4-methylnicotinic acid derivatives. |

Development of Novel and Sustainable Synthetic Protocols for this compound

Modern synthetic chemistry places a strong emphasis on the development of sustainable and environmentally friendly protocols. This involves minimizing waste, avoiding hazardous reagents, reducing energy consumption, and using renewable resources where possible. For a target molecule like this compound, these principles can be applied by adapting existing methods or developing entirely new, greener routes.

A key area of development is the use of biocatalysis. Enzymatic processes offer significant advantages over traditional chemical methods, including mild reaction conditions (lower temperature and pressure), high selectivity, and reduced generation of toxic byproducts. nih.govfrontiersin.org While conventional chemical synthesis of nicotinic acid can require high temperatures and corrosive acids with a low atom economy, biocatalyst-mediated synthesis using microbial enzymes like nitrilase can achieve high conversion rates in a single step under gentle conditions. nih.govfrontiersin.org For example, the lipase (B570770) Novozym® 435 has been successfully used to catalyze the synthesis of nicotinamide (B372718) derivatives in environmentally friendly solvents, with continuous-flow microreactors further enhancing efficiency and reducing reaction times compared to batch processes. rsc.org Such enzymatic approaches could be explored for the hydrolysis of a corresponding nitrile or ester precursor of this compound in the final synthetic step.

Another sustainable strategy is the adoption of solvent-free and catalyst-free reaction conditions. An environmentally friendly synthesis of 2-anilino nicotinic acid derivatives was developed by reacting 2-chloronicotinic acid with various primary aromatic amines without any solvent or catalyst, resulting in excellent yields and very short reaction times (15–120 min). researchgate.net This methodology provides a template for the synthesis of this compound. A potential route could involve the nucleophilic substitution of a 6-chloro-4-methylnicotinic acid precursor with benzyl mercaptan under similar solvent-free conditions. The use of microwave irradiation and greener solvents like PEG-600, which have been employed in the synthesis of analogous sulfur-containing heterocycles, also represents a viable strategy for developing more sustainable protocols. asianpubs.org

The table below contrasts conventional and sustainable approaches applicable to the synthesis of nicotinic acid derivatives.

| Parameter | Conventional Chemical Synthesis | Novel & Sustainable Synthesis |

| Conditions | High temperature and pressure often required. frontiersin.org | Mild conditions (e.g., room temperature, atmospheric pressure). nih.govfrontiersin.org |

| Catalysts | May use stoichiometric amounts of metal reagents (e.g., copper in Ullman reactions). researchgate.net | Biocatalysts (enzymes), reusable catalysts, or catalyst-free systems. rsc.orgresearchgate.net |

| Solvents | Often rely on non-green solvents like DMF. researchgate.net | Environmentally friendly solvents (e.g., tert-amyl alcohol), water, or solvent-free conditions. rsc.orgresearchgate.net |

| Byproducts | Can generate toxic waste (e.g., NOx). frontiersin.org | Minimal and often non-toxic byproducts. nih.gov |

| Efficiency | Can involve long reaction times and produce moderate yields. researchgate.net | Shorter reaction times and high yields. rsc.orgresearchgate.net |

| Atom Economy | Can be low (e.g., ~25% for some traditional niacin production methods). frontiersin.org | Generally higher due to fewer side reactions and protecting groups. |

The development of novel synthetic routes for this compound will likely integrate these sustainable principles, moving away from classical methods towards more efficient and environmentally benign biocatalytic and green chemistry-based strategies.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 6-(Benzylthio)-4-methylnicotinic acid, the spectrum is predicted to show distinct signals corresponding to the carboxylic acid proton, the aromatic protons on both the pyridine (B92270) and benzene (B151609) rings, the methylene (B1212753) protons of the benzyl (B1604629) group, and the methyl protons.

Carboxylic Acid Proton (-COOH): A broad singlet is expected at a downfield chemical shift, typically in the range of δ 12.0-14.0 ppm.

Aromatic Protons (Pyridine Ring): Two singlets are anticipated for the two protons on the substituted nicotinic acid ring. The proton at the C-2 position would appear around δ 8.5-9.0 ppm, and the proton at the C-5 position would be found further upfield.

Aromatic Protons (Benzyl Ring): The five protons of the phenyl group would likely appear as a multiplet in the δ 7.2-7.5 ppm region.

Methylene Protons (-S-CH₂-Ph): A singlet corresponding to the two methylene protons is expected around δ 4.0-4.5 ppm.

Methyl Protons (-CH₃): A sharp singlet for the three methyl protons is predicted in the upfield region, around δ 2.3-2.6 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms and provides information about their hybridization and electronic environment. mdpi.com The predicted spectrum for this compound would display signals for the carboxylic carbon, the carbons of the two aromatic rings, the methylene carbon, and the methyl carbon.

Carbonyl Carbon (-COOH): The signal for the carboxylic acid carbon is expected to be in the highly deshielded region of δ 165-175 ppm. nih.gov

Aromatic Carbons: The carbons of the pyridine and benzene rings are predicted to resonate in the δ 120-160 ppm range. The specific shifts would depend on the substitution pattern and the electronic effects of the nitrogen atom, the sulfur atom, and the carboxyl group.

Methylene Carbon (-S-CH₂-Ph): This carbon is expected to produce a signal in the δ 35-45 ppm range.

Methyl Carbon (-CH₃): The methyl carbon signal is anticipated in the upfield region, typically around δ 18-25 ppm.

Table 1: Predicted NMR Data for this compound

| Technique | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H NMR | -COOH | 12.0 - 14.0 | s (broad) |

| Pyridine-H (C2-H) | ~8.7 | s | |

| Pyridine-H (C5-H) | ~7.1 | s | |

| Benzyl-H (C₆H₅) | 7.2 - 7.5 | m | |

| -S-CH₂- | ~4.3 | s | |

| -CH₃ | ~2.4 | s | |

| ¹³C NMR | -COOH | 165 - 175 | |

| Pyridine/Benzene Ring Carbons | 120 - 160 | ||

| -S-CH₂- | 35 - 45 | ||

| -CH₃ | 18 - 25 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis (LCMS, HRMS, EIMS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): This technique would be used to determine the exact molecular weight of this compound (C₁₄H₁₃NO₂S). The calculated monoisotopic mass is 271.0667 g/mol . HRMS provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental formula.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is ideal for analyzing the purity of the compound and identifying any potential impurities or byproducts from a synthesis. mdpi.com

Electron Impact Mass Spectrometry (EIMS): EIMS involves bombarding the molecule with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting fragmentation pattern is a molecular fingerprint that can help confirm the structure. Key predicted fragments for this compound include:

Loss of the benzyl group: A prominent fragment would likely result from the cleavage of the S-CH₂ bond, yielding a stable benzyl cation (m/z = 91) and the remaining nicotinic acid thio-radical.

Loss of the carboxylic group: Fragmentation involving the loss of a carboxyl group (•COOH, 45 Da) or carbon dioxide (CO₂, 44 Da) is a common pathway for carboxylic acids.

McLafferty Rearrangement: While less direct for this structure, rearrangements involving the carboxylic acid group could occur.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibration of atoms in a molecule and is used to identify the presence of specific functional groups. vscht.cz The IR spectrum of this compound is expected to show several characteristic absorption bands:

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer. vscht.cz

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band between 1690-1760 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid. vscht.cz

C=C and C=N Stretches (Aromatic Rings): Multiple bands in the 1400-1600 cm⁻¹ region are indicative of the carbon-carbon and carbon-nitrogen stretching vibrations within the pyridine and benzene rings.

C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and methylene groups) are observed just below 3000 cm⁻¹. vscht.cz

C-O Stretch and O-H Bend: Absorptions corresponding to the C-O stretch and O-H bend of the carboxylic acid are expected in the 1210-1320 cm⁻¹ and 910-950 cm⁻¹ regions, respectively. vscht.cz

Table 2: Predicted IR and UV-Vis Data for this compound

| Technique | Functional Group/Transition | Predicted Absorption Range | Intensity |

|---|---|---|---|

| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | 2500 - 3300 cm⁻¹ | Broad, Strong |

| Aromatic C-H Stretch | 3000 - 3100 cm⁻¹ | Weak-Medium | |

| Aliphatic C-H Stretch | 2850 - 3000 cm⁻¹ | Medium | |

| C=O Stretch (Carboxylic Acid) | 1690 - 1760 cm⁻¹ | Strong | |

| Aromatic C=C / C=N Stretches | 1400 - 1600 cm⁻¹ | Medium | |

| C-O Stretch / O-H Bend | 1210 - 1320 cm⁻¹ / 910 - 950 cm⁻¹ | Medium | |

| UV-Vis Spectroscopy | π → π* transitions | ~200 - 280 nm | |

| n → π* transitions | >280 nm |

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about electronic transitions within a molecule. The presence of conjugated systems, such as the pyridine and benzene rings in this compound, gives rise to characteristic absorptions in the UV region. The spectrum is expected to show strong absorptions corresponding to π → π* transitions associated with the aromatic systems. A weaker absorption at a longer wavelength, corresponding to an n → π* transition involving the non-bonding electrons on the nitrogen, oxygen, or sulfur atoms, may also be observed.

Elemental Analysis for Purity Assessment and Empirical Formula Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample of the compound. mdpi.com The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula (C₁₄H₁₃NO₂S). A close correlation between the experimental and theoretical values serves as strong evidence for the compound's elemental composition and high purity.

Table 3: Theoretical Elemental Analysis for C₁₄H₁₃NO₂S (MW: 271.33 g/mol )

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 62.00 |

| Hydrogen (H) | 4.83 |

| Nitrogen (N) | 5.16 |

| Oxygen (O) | 11.79 |

| Sulfur (S) | 11.82 |

Advanced Chromatographic Techniques for Separation and Purity Analysis (HPLC, UPLC, TLC)

Chromatographic techniques are essential for separating the target compound from reaction mixtures and for assessing its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a chemical reaction and to get a preliminary indication of a sample's purity. By spotting the sample on a silica (B1680970) gel plate and developing it with an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexane), the compound will travel a certain distance, characterized by its retention factor (Rf value). A pure compound should ideally show a single spot.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC are highly sensitive techniques used for the separation, identification, and quantification of compounds. researchgate.net A sample of this compound would be dissolved in a suitable solvent and injected into the instrument. Using a reverse-phase column (e.g., C18) and a mobile phase gradient (e.g., acetonitrile (B52724) and water with a modifier like formic acid), a pure sample will produce a single, sharp peak at a specific retention time. The area of this peak is proportional to the concentration of the compound, allowing for quantitative analysis and purity determination, often exceeding 95-99% for well-purified materials.

Biological Activities and Mechanistic Investigations of 6 Benzylthio 4 Methylnicotinic Acid and Analogues

Enzyme Inhibition Studies

The interaction of small molecules with enzymes is a fundamental mechanism of pharmacological action. Research into 6-(benzylthio)-4-methylnicotinic acid and its structural relatives has revealed inhibitory activity against several key enzymes, suggesting potential therapeutic applications.

Inhibition of Glycosidases (e.g., α-Amylase and α-Glucosidase) and Their Noncompetitive Inhibition Mechanisms

A recent study on a library of novel nicotinic acid derivatives, featuring (thio)ether functionalities at the 6-position of the pyridine (B92270) ring, has shed light on their potential as inhibitors of α-amylase and α-glucosidase, two enzymes crucial for carbohydrate digestion and glucose metabolism. nih.govacs.org While the specific data for this compound was not detailed, the study provides valuable insights through its analogues.

The investigation revealed that these nicotinic acid derivatives operate through a noncompetitive inhibition mechanism for both α-amylase and α-glucosidase. nih.govacs.org This is a significant finding, as noncompetitive inhibitors bind to an allosteric site on the enzyme, rather than the active site, meaning their inhibitory effect is not overcome by increasing substrate concentrations. acs.org This mechanism can offer advantages in terms of regulating enzyme function. nih.govacs.org

Several analogues demonstrated noteworthy inhibitory activity. For instance, compound 8 and compound 44 showed micromolar inhibition against α-amylase, with IC50 values of 20.5 µM and 58.1 µM, respectively. nih.gov Notably, compound 44 led to a remarkable ~72% inactivation of the enzyme, surpassing the efficacy of the standard drug, acarbose. nih.govacs.org

In the case of α-glucosidase, compounds 35 and 39 exhibited inhibition comparable to acarbose, with IC50 values of 32.9 µM and 26.4 µM, respectively. nih.gov These compounds also showed a significant enhancement in enzyme inhibition at saturation, reaching approximately 80-90%. nih.gov

Table 1: Inhibitory Activity of Nicotinic Acid Analogues against α-Amylase and α-Glucosidase

| Compound | α-Amylase IC50 (µM) nih.gov | α-Glucosidase IC50 (µM) nih.gov |

|---|---|---|

| Compound 8 | 20.5 | - |

| Compound 44 | 58.1 | - |

| Compound 35 | - | 32.9 |

| Compound 39 | - | 26.4 |

| Acarbose (Control) | - | - |

Evaluation of Activity against Other Enzymatic Targets (e.g., Xanthine Oxidase, Acetylcholinesterase, Butyrylcholinesterase)

Currently, there is no publicly available scientific literature detailing the inhibitory activity of this compound or its close analogues against xanthine oxidase, acetylcholinesterase, or butyrylcholinesterase.

Assessment of Dihydrofolate Reductase (DHFR) and Tyrosyl-tRNA Synthetase Inhibition

There is no specific information available in the reviewed scientific literature regarding the inhibitory effects of this compound or its direct analogues on dihydrofolate reductase (DHFR) and tyrosyl-tRNA synthetase.

Exploration of Soluble Epoxide Hydrolase (sEH) and 5-Lipoxygenase-Activating Protein (FLAP) Inhibition

Scientific data on the inhibitory potential of this compound and its analogues against soluble epoxide hydrolase (sEH) and 5-lipoxygenase-activating protein (FLAP) is not currently available in the public domain.

Antimicrobial Spectrum Analysis

The search for new antimicrobial agents is critical in the face of rising antibiotic resistance. The potential of nicotinic acid derivatives in this area is of considerable interest.

In Vitro Antibacterial Activity against Pathogenic Strains

There is no specific data in the available scientific literature on the in vitro antibacterial activity of this compound against pathogenic bacterial strains. However, broader research into nicotinic acid derivatives has indicated their potential as antibacterial agents, particularly against Mycobacterium species, where they are thought to inhibit peptide synthesis. drugs.com Further studies are required to determine if this compound shares this antimicrobial profile.

In Vitro Antifungal Efficacy

Nicotinic acid and its derivatives have been a source of investigation for novel antifungal agents. Research into various analogues demonstrates a range of efficacy against clinically relevant fungal pathogens. For instance, a series of novel nicotinamide (B372718) derivatives were synthesized and evaluated for their antifungal activity against Candida albicans SC5314. Among these, compound 16g emerged as the most potent, with a Minimum Inhibitory Concentration (MIC) value of 0.25 μg/mL. mdpi.com This compound's activity was found to be comparable to fluconazole against sensitive strains and significantly superior against six fluconazole-resistant C. albicans strains, with MIC values ranging from 0.125 to 1 μg/mL. mdpi.com

The antifungal spectrum of these derivatives can be broad, showing moderate activity against various species of Candida, Cryptococcus, and Trichophyton. mdpi.com The mechanism of action for some of these analogues, such as compound 16g, is believed to involve the disruption of the fungal cell wall, leading to fungicidal, anti-hyphal, and anti-biofilm activities. mdpi.com Other studies on different nicotinic acid derivatives have also confirmed their potential as antifungal agents, often evaluated using in vitro antimicrobial, antifungal, and antitubercular assays. researchgate.net

The development of resistance to existing antifungal drugs necessitates the exploration of new chemical scaffolds. The benzylthio moiety, in particular, has been incorporated into various structures to enhance antifungal potency. While specific data for this compound is not extensively detailed, the efficacy of related nicotinic acid and benzylthio-containing compounds underscores the potential of this chemical class.

Table 1: In Vitro Antifungal Activity of Nicotinamide Analogue 16g

| Fungal Strain | Compound | MIC (μg/mL) | Reference |

|---|---|---|---|

| Candida albicans SC5314 (Fluconazole-Sensitive) | 16g | 0.25 | mdpi.com |

| Fluconazole-Sensitive C. albicans (2 strains) | 16g | 0.125 - 0.5 | mdpi.com |

| Fluconazole-Resistant C. albicans (6 strains) | 16g | 0.125 - 1 | mdpi.com |

Anti-inflammatory Modulatory Effects

Analogues of this compound, particularly nicotinic acid itself, have demonstrated significant anti-inflammatory properties by modulating key inflammatory mediators. Studies using murine models of atherosclerosis have shown that nicotinic acid can decrease the production of pro-inflammatory cytokines, including Interleukin-6 (IL-6), IL-1, and Tumor Necrosis Factor-alpha (TNF-α), in stimulated macrophages. opencardiovascularmedicinejournal.com This effect is believed to contribute to its anti-atherosclerotic benefits beyond its lipid-modifying capabilities. opencardiovascularmedicinejournal.com

Systematic reviews of clinical trials have further substantiated these findings, showing that niacin treatment is associated with significant reductions in TNF-α levels. springermedizin.de In lipopolysaccharide (LPS)-induced mouse alveolar macrophages, niacin has been shown to attenuate the production of TNF-α and IL-6. researchgate.net

Furthermore, compounds containing a benzyl (B1604629) group have been shown to inhibit inflammatory enzymes. For example, benzyl isothiocyanate (BITC) dose-dependently reduces the LPS-induced secretion of TNF-α and IL-6 in murine macrophages. researchgate.net Consistent with these findings, BITC also inhibits the LPS-induced expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins. researchgate.net The inhibition of these mediators suggests a potent anti-inflammatory profile for compounds with this structural motif. While direct experimental data for this compound is limited, the activities of its parent structures suggest a strong potential for similar modulatory effects on these inflammatory markers.

Table 2: Modulation of Inflammatory Mediators by Nicotinic Acid and Benzyl-containing Analogues

| Compound | Cell/Model System | Mediator/Enzyme | Effect | Reference |

|---|---|---|---|---|

| Nicotinic Acid (Niacin) | Stimulated Murine Macrophages | IL-6, TNF-α, IL-1 | Decreased Production | opencardiovascularmedicinejournal.com |

| Nicotinic Acid (Niacin) | LPS-induced Mouse Alveolar Macrophages | TNF-α, IL-6 | Decreased Production | researchgate.net |

| Benzyl isothiocyanate (BITC) | LPS-induced Murine Macrophages | TNF-α, IL-6 | Decreased Secretion | researchgate.net |

| Benzyl isothiocyanate (BITC) | LPS-induced Murine Macrophages | iNOS, COX-2 | Inhibited Expression | researchgate.net |

The anti-inflammatory effects of nicotinic acid and its analogues are mediated through several key cellular signaling pathways. A primary mechanism involves the G protein-coupled receptor 109A (GPR109A), also known as the nicotinic acid receptor. nih.gov Activation of GPR109A in immune cells like monocytes and macrophages is believed to mediate the observed anti-inflammatory responses. nih.gov

One of the critical pathways modulated by nicotinic acid is the nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammatory gene expression. springermedizin.denih.gov By inhibiting the NF-κB signaling pathway, nicotinic acid can down-regulate the transcription of pro-inflammatory cytokines such as TNF-α and IL-6. springermedizin.deresearchgate.net This inhibition prevents the translocation of NF-κB into the nucleus, thereby suppressing the inflammatory cascade. nih.gov

Additionally, research has shown that GPR109A activation can exert anti-inflammatory effects by inhibiting the Akt/mTOR signaling pathway. nih.gov In pancreatic β-cells stimulated with palmitic acid, nicotinic acid was found to inhibit the phosphorylation of Akt, mTOR, and p70S6K, which correlated with a decrease in the expression of the inflammatory cytokine IFN-γ. nih.gov These findings highlight that the anti-inflammatory properties of this class of compounds are multifaceted, involving receptor-mediated signaling that ultimately suppresses major pro-inflammatory transcription factors and protein kinases.

Antitumor Properties and Investigation of Molecular Targets

The benzylthio scaffold has been incorporated into various molecular designs to explore potential antitumor agents. A notable example is a series of novel 2-benzylthio-4-chlorobenzenesulfonamide derivatives, which were evaluated for their in vitro antitumor activity by the National Cancer Institute (NCI). nih.gov

Within this series, one compound, N-(2-benzoxazolyl)-2-benzylthio-4-chloro-5-(4-fluorophenylcarbamoyl)benzenesulfonamide (18) , demonstrated remarkable activity and selectivity. It was particularly potent against non-small cell lung cancer (NCI-H522) and melanoma (SK-MEL-2) cell lines. nih.gov The potent activity of this analogue, characterized by low GI50 (50% growth inhibition) and TGI (total growth inhibition) values, highlights the potential of the benzylthio group as a pharmacophore in the design of new anticancer drugs. nih.gov The molecular targets for these specific compounds are still under investigation, but their efficacy suggests interference with critical pathways for cancer cell proliferation and survival.

Table 3: In Vitro Antitumor Activity of a Benzylthio Analogue

| Compound | Cancer Cell Line | Activity Metric | Value (μM) | Reference |

|---|---|---|---|---|

| N-(2-benzoxazolyl)-2-benzylthio-4-chloro-5-(4-fluorophenylcarbamoyl)benzenesulfonamide (18) | Non-Small Cell Lung Cancer (NCI-H522) | GI50 | 0.1 | nih.gov |

| TGI | 0.5 - 0.6 | nih.gov | ||

| Melanoma (SK-MEL-2) | GI50 | 0.1 | nih.gov | |

| TGI | 0.5 - 0.6 | nih.gov |

Neurobiological Relevance and Potential Receptor Interactions (e.g., Neurokinin-2 receptor)

The neurobiological relevance of this compound and its analogues can be inferred from the known interactions of nicotinic compounds with various receptors in the central nervous system. Nicotinic acid derivatives have the potential to interact with nicotinic acetylcholine receptors (nAChRs), which are widely distributed in the brain. Studies have shown that noncompetitive inhibitors can bind to different, interacting sites on desensitized nicotinic receptors, suggesting complex allosteric modulation. nih.gov

Furthermore, there is a potential for interaction with the neurokinin receptor family (NK1R, NK2R, NK3R), which are targets for the tachykinin peptides like Substance P and Neurokinin A (NKA). nih.gov While research on the role of the Neurokinin-2 (NK2) receptor in this context is limited, other neurokinin receptors, such as NK1R and NK3R, have been implicated in the neural responses to nicotine (B1678760). nih.gov Given that nicotinic acid is the parent compound, its derivatives could potentially modulate these receptor systems. However, the specific interactions of this compound with the NK2 receptor have not been fully elucidated and represent an area for future investigation.

Structure Activity Relationship Sar and Molecular Design Strategies

Influence of the Benzylthio Moiety on Biological Activity and Binding Interactions

The benzylthio group at the 6-position of the nicotinic acid ring is a key determinant of the molecule's biological activity. This moiety, consisting of a flexible thioether linkage and an aromatic phenyl ring, can significantly influence the compound's affinity and interactions with its biological targets.

The nature of the substituent on the benzyl (B1604629) ring can modulate the electronic and steric properties of the entire moiety, thereby affecting binding. For instance, in a series of 3-((substituted-benzyl)thio)-1-(5-cyclohexylpentyl)quinolin-1-ium iodides, which share the benzylthio feature, the introduction of substituents on the phenyl ring led to varied antifungal activity. While unsubstituted analogs showed potent activity, the introduction of electron-withdrawing groups like trifluoromethyl (CF3) or electron-donating groups like methoxy (B1213986) (OCH3) at different positions (ortho, meta, para) resulted in a range of potencies. nih.gov Generally, para-substituted analogs demonstrated higher activity compared to their ortho and meta counterparts, suggesting that the spatial orientation and electronic nature of the substituent are critical for optimal interaction with the target. nih.gov

Impact of the Methyl Group Position (e.g., at C4) and its Stereochemistry on Pharmacological Profiles

The position of the methyl group on the nicotinic acid scaffold is a critical factor that can significantly alter the pharmacological profile of the resulting compound. While specific studies on 6-(benzylthio)-4-methylnicotinic acid are limited, the influence of methyl group placement has been explored in various nicotinic acid derivatives and other bioactive molecules.

Furthermore, the methyl group can have a significant impact on the conformational preferences of the molecule. In the context of other heterocyclic rings, the stereochemistry of a methyl group can dictate the axial or equatorial preference of substituents, which in turn affects receptor interaction. While this compound does not have a chiral center at C4, the presence of the methyl group can influence the orientation of the larger benzylthio group at the adjacent C6 position, potentially locking it into a more favorable conformation for binding.

Systematic Structural Modifications at Various Positions of the Nicotinic Acid Pyridine (B92270) Ring, particularly Position 6

Systematic modifications of the nicotinic acid pyridine ring are a cornerstone of medicinal chemistry efforts to optimize lead compounds. Position 6, in particular, has been a focal point for structural variation in the design of nicotinic acid derivatives with diverse biological activities.

The substitution at the 6-position can dramatically alter the biological profile of nicotinic acid analogs. For example, replacing the hydrogen at C6 with an amino group, as seen in 6-aminonicotinic acid, imparts GABAA receptor agonist activity. nih.gov This highlights the potential for functional group changes at this position to switch or introduce new pharmacological activities.

In the context of thio-substituted nicotinic acids, variations in the group attached to the sulfur atom at C6 would be expected to have a profound impact on activity. Replacing the benzyl group in this compound with other alkyl or aryl moieties would alter the size, shape, and electronic properties of the substituent, thereby probing the steric and electronic requirements of the binding site. For instance, in a related series of 2-(1-adamantylthio)nicotinic acid derivatives, the bulky and lipophilic adamantyl group was found to be crucial for their vasorelaxant and antioxidant activities. mdpi.comnih.gov This suggests that a significant hydrophobic substituent at a thio-linked position on the nicotinic acid ring can be beneficial for certain biological activities.

Below is a hypothetical data table illustrating the potential impact of modifications at position 6, based on general SAR principles observed in related nicotinic acid derivatives.

| Compound | R Group at Position 6 | Predicted Biological Activity Trend | Rationale for Predicted Trend |

|---|---|---|---|

| Analog 1 | -S-CH₃ | Lower | Reduced hydrophobic interaction compared to the benzyl group. |

| Analog 2 | -S-Phenyl | Similar or slightly lower | Lacks the conformational flexibility of the benzyl group's methylene (B1212753) linker. |

| Analog 3 | -S-Adamantyl | Potentially High | Introduction of a bulky, lipophilic group can enhance binding in hydrophobic pockets. mdpi.comnih.gov |

| Analog 4 | -NH-Benzyl | Different Activity Profile | Replacement of sulfur with nitrogen alters electronic properties and hydrogen bonding capacity, potentially leading to a switch in target. nih.gov |

Bioisosteric Replacements within the this compound Scaffold and Their Effects on Potency and Selectivity

Bioisosteric replacement is a powerful strategy in drug design to modulate the physicochemical properties, potency, and selectivity of a lead compound. In the scaffold of this compound, several key moieties are amenable to bioisosteric replacement.

The phenyl ring of the benzylthio moiety can also be replaced with various bioisosteres. For example, replacing the phenyl ring with a pyridine or thiophene (B33073) ring would introduce heteroatoms that can alter the electronic distribution and potentially form new interactions with the receptor. Such replacements have been successfully employed in the design of ligands for nicotinic cholinergic receptors. nih.gov

The carboxylic acid group at the 3-position is another site for bioisosteric replacement. Common bioisosteres for carboxylic acids include tetrazoles, acylsulfonamides, and hydroxamic acids. These replacements can improve metabolic stability, cell permeability, and potency by mimicking the acidic proton and hydrogen bonding capabilities of the carboxylic acid while having different electronic and steric profiles.

The following table provides examples of potential bioisosteric replacements and their predicted effects on the properties of this compound.

| Original Moiety | Bioisosteric Replacement | Potential Effect on Properties |

|---|---|---|

| -S- (Thioether) | -O- (Ether) | Altered bond angle and polarity; increased hydrogen bond accepting capacity. |

| -S- (Thioether) | -NH- (Amino) | Introduction of a hydrogen bond donor; altered basicity. |

| Phenyl | Pyridine | Introduction of a nitrogen atom for potential hydrogen bonding or altered π-π stacking. nih.gov |

| Phenyl | Thiophene | Alteration of aromatic character and potential for different hydrophobic interactions. |

| -COOH (Carboxylic Acid) | Tetrazole | Improved metabolic stability and similar acidity. |

Conformational Analysis and Elucidation of Essential Binding Site Requirements for Target Interaction

The three-dimensional conformation of this compound is critical for its interaction with a biological target. The molecule possesses several rotatable bonds, particularly within the benzylthio moiety, which allow it to adopt a range of conformations.

Conformational analysis, often performed using computational methods, can help identify the low-energy conformations that are most likely to be biologically active. The dihedral angles around the C6-S, S-CH2, and CH2-Phenyl bonds determine the spatial orientation of the benzyl group relative to the nicotinic acid ring. The preferred conformation will be influenced by steric hindrance from the 4-methyl group and the electronic interactions between the aromatic rings.

Understanding the preferred conformation is essential for elucidating the binding site requirements of the target. For example, if the active conformation is one where the benzyl group is oriented perpendicular to the nicotinic acid ring, it suggests the presence of a deep hydrophobic pocket in the receptor that accommodates the benzyl moiety. Conversely, a more extended conformation might indicate a shallower, more open binding site.

Studies on related heterocyclic systems have shown that the relative orientation of substituent groups can be crucial for activity. For instance, in a series of thiophene–carbohydrazide–pyridine derivatives, the dihedral angle between the thiophene and pyridine rings varied significantly depending on the substitution pattern, which in turn influenced the crystal packing and intermolecular interactions. nih.gov

Rational Design Principles for Optimizing the Biological Activity of this compound Analogues

The rational design of more potent and selective analogues of this compound can be guided by the SAR principles discussed in the preceding sections. A systematic approach to optimization would involve several key strategies.

One primary strategy is to explore the substitution pattern on the benzyl ring. Based on the findings for related compounds, introducing small, electronically diverse substituents at the para-position is a promising avenue. nih.gov This could involve synthesizing a library of analogues with electron-donating (e.g., -OCH3, -CH3) and electron-withdrawing (e.g., -Cl, -F, -CF3) groups to probe the electronic requirements of the binding pocket.

Another design principle would be to modify the linker between the nicotinic acid ring and the phenyl group. Altering the length of the alkyl chain in the thioalkyl moiety (e.g., from benzylthio to phenylethylthio) could optimize the positioning of the phenyl ring within the binding site. As discussed in section 5.4, bioisosteric replacement of the thioether linkage itself could lead to improved properties.

Furthermore, computational modeling and molecular docking can play a significant role in the rational design process. By building a homology model of the target receptor or enzyme, if known, new analogues can be designed in silico to maximize favorable interactions and minimize steric clashes. This approach can help prioritize the synthesis of compounds with the highest probability of success, saving time and resources. For example, the rational design of enzyme inhibitors has been successfully guided by modeling the interactions between the ligand and the active site. nih.govnih.govfrontiersin.org

Computational Chemistry and Molecular Modeling for Mechanistic Insights

Molecular Docking Simulations to Elucidate Ligand-Enzyme and Ligand-Receptor Binding Modes

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the binding mode of a ligand within the active site of a protein, such as an enzyme or receptor. For 6-(Benzylthio)-4-methylnicotinic acid, such simulations would be invaluable in identifying key amino acid residues that it may interact with, providing a structural basis for its potential biological activity. However, no specific molecular docking studies detailing the binding interactions of this compound with any particular enzyme or receptor have been published.

Molecular Dynamics Simulations for Understanding Conformational Dynamics and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, offering insights into its conformational flexibility and the stability of its interactions with a biological target. An MD simulation of this compound complexed with a protein could reveal the stability of the binding pose predicted by docking, the influence of solvent molecules, and the dynamic nature of the interactions. Currently, there are no reported MD simulation studies focused on this compound.

Ligand-Based and Structure-Based Drug Design Approaches for Lead Optimization

Both ligand-based and structure-based drug design are foundational strategies in the optimization of lead compounds. Ligand-based approaches are utilized when the structure of the target is unknown, relying on the information from known active molecules. Conversely, structure-based design leverages the three-dimensional structure of the target protein to design more effective drugs. The application of these design principles to optimize this compound as a potential therapeutic agent has not been described in published research. Such studies are essential for refining the structure of a lead compound to improve its potency, selectivity, and pharmacokinetic properties.

Application of Computational Tools for Scaffold Prioritization and Chemical Library Design

Computational tools play a critical role in the early stages of drug discovery, aiding in the selection of promising molecular scaffolds and the design of diverse chemical libraries for screening. The this compound scaffold could potentially be explored for the development of new therapeutics. However, there is no available research that details the use of computational methods to prioritize this specific scaffold or to design a chemical library based on its structure.

Future Perspectives and Advanced Research Directions

Exploration of Novel and Diverse Synthetic Methodologies for Scaffold Diversification

The future development of 6-(benzylthio)-4-methylnicotinic acid as a therapeutic agent will heavily rely on the exploration of novel and diverse synthetic methodologies. The ability to efficiently generate a wide array of derivatives is crucial for establishing robust structure-activity relationships (SAR). Key future directions in the synthesis of analogs will likely focus on several areas.

Firstly, advanced cross-coupling reactions will enable the introduction of a wide range of substituents on the pyridine (B92270) ring. Techniques such as Suzuki, Stille, and Buchwald-Hartwig couplings could be employed to introduce aryl, heteroaryl, and alkyl groups, thereby modulating the electronic and steric properties of the molecule. Furthermore, late-stage functionalization, a powerful tool in modern medicinal chemistry, could be utilized to directly modify the existing scaffold, allowing for rapid access to a diverse set of analogs without the need for de novo synthesis.

Another promising avenue is the use of flow chemistry and automated synthesis platforms. These technologies would allow for the rapid and efficient production of a library of derivatives, accelerating the drug discovery process. Moreover, the development of greener and more sustainable synthetic routes will be a key consideration, aligning with the growing emphasis on environmentally friendly practices in the pharmaceutical industry. acs.org

Table 1: Potential Synthetic Methodologies for Diversification

| Methodology | Potential Application | Desired Outcome |

| Palladium-catalyzed cross-coupling | Introduction of diverse aryl and heteroaryl groups | Enhanced target binding and improved pharmacokinetic properties |

| C-H activation | Direct functionalization of the pyridine core | Increased synthetic efficiency and access to novel chemical space |

| Flow chemistry | Automated and high-throughput synthesis | Rapid generation of a large library of derivatives for screening |

| Biocatalysis | Enantioselective synthesis of chiral derivatives | Improved potency and reduced off-target effects |

Identification and Validation of New Biological Targets for this compound and its Derivatives

While nicotinic acid and its derivatives are known to interact with a range of biological targets, a key future direction for this compound is the identification and validation of novel molecular targets. ontosight.ai This will involve a multi-pronged approach combining computational methods and experimental screening.

In silico target prediction algorithms, which analyze the chemical structure of a compound to predict its likely protein targets, will be an important starting point. These predictions can then be validated through a variety of experimental techniques. High-throughput screening (HTS) against large panels of recombinant proteins or in cell-based assays can rapidly identify potential targets.

More sophisticated approaches, such as chemical proteomics, can be used to identify the direct binding partners of this compound in a cellular context. This involves using a tagged version of the compound to "pull down" its interacting proteins, which can then be identified by mass spectrometry. Once potential targets are identified, their biological relevance to disease must be validated using techniques such as gene silencing (e.g., siRNA or CRISPR) or by studying the effects of the compound in relevant disease models. Nicotinic acid derivatives have shown potential as anticancer agents, and exploring this avenue for the subject compound could be a fruitful area of research. nih.govnih.gov

Development of Multi-Target Directed Ligands Based on the Nicotinic Acid Scaffold

The traditional "one-target, one-drug" paradigm is increasingly being challenged by the complexity of many diseases, which often involve multiple pathological pathways. nih.gov This has led to the rise of multi-target directed ligands (MTDLs), which are single molecules designed to interact with multiple targets simultaneously. The nicotinic acid scaffold is an excellent starting point for the development of MTDLs due to its chemical tractability and its ability to interact with a variety of protein targets. nih.gov

Future research in this area will focus on rationally designing derivatives of this compound that can modulate multiple targets implicated in a particular disease. For example, in neurodegenerative diseases like Alzheimer's, an MTDL could be designed to inhibit both acetylcholinesterase and monoamine oxidase B, two key enzymes involved in the disease's progression. This would involve the strategic incorporation of pharmacophoric features known to interact with each target into a single molecule based on the this compound scaffold.

Integration of Omics Technologies for Comprehensive Biological Profiling and Systems-Level Understanding

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—has revolutionized our ability to study the biological effects of chemical compounds. In the future, these technologies will be integral to the comprehensive biological profiling of this compound and its derivatives.

By treating cells or animal models with the compound and then analyzing the resulting changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics), researchers can gain a systems-level understanding of its mechanism of action. This can help to identify not only the primary targets of the compound but also the downstream signaling pathways and cellular processes that it modulates.

This wealth of data can be used to generate new hypotheses about the compound's therapeutic potential and to identify potential biomarkers that could be used to monitor its efficacy in clinical trials. Furthermore, integrating omics data with computational modeling can help to build predictive models of the compound's effects, further accelerating the drug development process.

Table 2: Application of Omics Technologies

| Omics Technology | Information Gained | Potential Impact |

| Transcriptomics | Changes in gene expression | Identification of modulated pathways and potential off-target effects |

| Proteomics | Changes in protein abundance and post-translational modifications | Elucidation of direct and indirect protein targets |

| Metabolomics | Alterations in metabolic profiles | Understanding of the compound's impact on cellular metabolism and identification of biomarkers |

Contribution to the Discovery of Novel Chemical Entities for Addressing Unmet Therapeutic Needs

Ultimately, the goal of research into this compound is to contribute to the discovery of novel chemical entities (NCEs) that can address unmet therapeutic needs. The unique structural features of this compound, combined with the potential for diversification and the application of modern drug discovery technologies, make it a promising starting point for the development of new medicines.

Future research will likely focus on therapeutic areas where nicotinic acid derivatives have already shown promise, such as metabolic diseases, neurodegenerative disorders, and cancer. nih.govresearchgate.net By systematically exploring the chemical space around the this compound scaffold and by leveraging a deep understanding of its biological effects, researchers can aim to develop NCEs with improved efficacy, selectivity, and safety profiles compared to existing treatments.

The journey from a promising lead compound to a marketed drug is a long and challenging one, but the future perspectives for this compound are bright. Through a combination of innovative chemistry, rigorous biological evaluation, and the strategic application of cutting-edge technologies, this intriguing molecule has the potential to make a significant contribution to the future of medicine.

Q & A

Q. What synthetic methodologies are effective for preparing 6-(Benzylthio)-4-methylnicotinic acid?

- Methodological Answer : The synthesis of substituted nicotinic acids often involves organolithium reagents for regioselective functionalization. For example, 4-substituted nicotinic acids can be synthesized by adding organolithium reagents (e.g., n-butyllithium or phenyllithium) to pyridyl-3-oxazolines derived from nicotinic acid. Subsequent oxidation (e.g., air oxidation) yields the substituted pyridine ring . For introducing the benzylthio group at the 6-position, thiol-ene "click" chemistry or nucleophilic aromatic substitution (SNAr) with benzylthiol under basic conditions (e.g., K₂CO₃ in DMF) may be employed. Purification via column chromatography and validation by HPLC (≥95% purity) are critical .

Q. Which analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm regiochemistry and substituent integration. For example, the 4-methyl group should appear as a singlet (~δ 2.3 ppm in ¹H NMR), while the benzylthio group’s aromatic protons resonate between δ 7.2–7.4 ppm.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS can verify molecular weight (e.g., [M+H]⁺ for C₁₄H₁₃NO₂S: calc. 265.0667).

- Thermal Analysis : Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) assesses stability and decomposition profiles (e.g., melting point >200°C suggests thermal robustness) .

Q. How can researchers screen the biological activity of this compound?

- Methodological Answer :

- Antimicrobial Assays : Perform broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC (Minimum Inhibitory Concentration) values to reference antibiotics.

- Enzyme Inhibition Studies : Test against nicotinic acid-dependent enzymes (e.g., NAD synthetase) using spectrophotometric assays. IC₅₀ values can indicate potency.

- Cytotoxicity Screening : Use MTT assays on mammalian cell lines (e.g., HEK293) to evaluate selectivity .

Advanced Research Questions

Q. How can reaction mechanisms for substitutions at the 4- and 6-positions be elucidated?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated substrates to distinguish between SNAr and radical pathways.

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map transition states and activation energies for benzylthio group incorporation .

- Isolation of Intermediates : Quench reactions at partial conversion and identify intermediates via LC-MS or X-ray crystallography .

Q. How should researchers resolve contradictions in experimental data, such as unexpected byproducts?

- Methodological Answer :

- Reaction Optimization : Vary solvent polarity (e.g., DMF vs. THF), temperature, and stoichiometry to suppress side reactions. For example, thionyl chloride reactions with nicotinic acids may yield thioanhydrides or chlorinated byproducts, requiring controlled conditions .

- Cross-Validation : Use orthogonal techniques (e.g., IR spectroscopy to confirm carbonyl loss in esterification vs. HPLC for purity).

- Byproduct Identification : Isolate impurities via preparative TLC and characterize structurally to revise synthetic pathways .

Q. What strategies are effective for establishing structure-activity relationships (SAR) in nicotinic acid derivatives?

- Methodological Answer :

- Analog Synthesis : Prepare derivatives with varied substituents (e.g., 4-ethyl, 6-phenylthio) and compare bioactivity.

- 3D-QSAR Models : Use CoMFA or CoMSIA to correlate electronic (e.g., Hammett σ values) and steric parameters with activity.

- Crystallography : Solve co-crystal structures with target proteins (e.g., bacterial dihydrofolate reductase) to identify binding motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.